

# Application Note: Quantification of Menadioned3 in Animal Feed Premixes using SFC-MSMS

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Compound of Interest		
Compound Name:	Menadione-d3	
Cat. No.:	B1436246	Get Quote

#### **Abstract**

This application note details a robust and rapid method for the quantification of Menadione (Vitamin K3) in animal feed premixes using Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MSMS). Menadione is a synthetic form of vitamin K crucial for various physiological processes in animals, and its accurate quantification in feed is vital to prevent deficiency or toxicity.[1] The use of a deuterated internal standard, **Menadione-d3**, ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The described method involves a straightforward sample extraction followed by a fast SFC-MSMS analysis, offering a significant improvement over traditional chromatographic techniques in terms of speed and reduced solvent consumption.[1]

#### Introduction

Vitamin K is an essential fat-soluble vitamin that plays a critical role as a cofactor in the post-translational gamma-carboxylation of specific glutamate residues in proteins, which is vital for blood coagulation and bone metabolism.[2][3] Menadione (Vitamin K3) is a synthetic analogue of vitamin K that is commonly added to animal feed to ensure adequate levels of this nutrient. [1][4] Given that both deficiency and excess of Menadione can lead to adverse health effects in animals, a reliable and accurate analytical method for its quantification in feed premixes is essential for quality control.[1]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of fat-soluble vitamins, offering faster separations and a significant reduction in the use



of organic solvents compared to traditional liquid chromatography.[1][2][5][6] When coupled with tandem mass spectrometry (MSMS), it provides excellent selectivity and sensitivity for the analysis of complex matrices such as animal feed. The use of a stable isotope-labeled internal standard, like **Menadione-d3**, is a key component of a robust quantitative method, as it effectively corrects for any variability during sample preparation and analysis.

This application note provides a detailed protocol for the extraction and quantification of Menadione in animal feed premixes using SFC-MSMS with **Menadione-d3** as an internal standard.

# **Experimental Protocols Reagents and Materials**

- Menadione analytical standard
- Menadione-d3 internal standard
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water
- Weak acid solution (e.g., 0.1 M HCl)
- Aqueous basic solution (e.g., 0.1 M NaOH)
- Animal feed premix samples

#### **Standard and Sample Preparation**

- 2.1. Standard Stock Solutions
- Prepare a stock solution of Menadione (1 mg/mL) in methanol.



- Prepare a stock solution of **Menadione-d3** (1 mg/mL) in methanol.
- From these, prepare working standard solutions and a working internal standard solution at appropriate concentrations by serial dilution in methanol.

#### 2.2. Sample Preparation

- Homogenize the animal feed premix sample, preferably by cryo-milling, to ensure a representative portion.[1]
- Weigh approximately 1 gram of the homogenized premix into a centrifuge tube.
- Spike the sample with a known amount of the Menadione-d3 internal standard working solution.
- Add 5 mL of a weak acid solution and vortex vigorously for 2 minutes to facilitate the conversion of Menadione Sodium Bisulfite to Menadione.
- Add 5 mL of an aqueous basic solution and 10 mL of hexane.[1]
- Vortex vigorously for 5 minutes to extract Menadione into the hexane layer.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]
- Carefully transfer the upper hexane layer to a clean tube.
- The hexane extract can be directly injected into the SFC-MSMS system.[1]

#### **SFC-MSMS Conditions**

- Instrument: Supercritical Fluid Chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A suitable column for SFC, such as a Cosmosil  $\pi$  Napthelene (4.6 x 250 mm, 5 $\mu$ m), can be used.[1]
- Mobile Phase:
  - A: Supercritical CO2



B: Methanol with 0.1% formic acid

• Gradient: A linear gradient of methanol in supercritical carbon dioxide.

• Flow Rate: 3 mL/min[1]

Backpressure: 146 bar[1]

Column Temperature: 40 °C

Injection Volume: 5 μL

• Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The molecular weight of Menadione is 172.18 g/mol and Menadione-d3 is 175.20 g/mol .[1][4][5][7][8][9][10][11][12]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Menadione	173.2	105.1	100	20
Menadione-d3	176.2	108.1	100	20

Note: The optimal collision energy for **Menadione-d3** should be determined experimentally. An alternative is to use a pseudo-MRM transition (e.g., 176.2 -> 176.2) if a stable product ion is not readily observed.[13]

#### **Data Presentation**

The quantitative data should be summarized in clear and concise tables. Below are examples of how to present the calibration curve, accuracy, and precision data.

## **Table 1: Menadione Calibration Curve Data**



Concentration (ng/mL)	Menadione Peak Area	Menadione-d3 Peak Area	Peak Area Ratio (Menadione/Menadi one-d3)
10	15,234	148,987	0.102
25	38,123	150,123	0.254
50	76,543	149,567	0.512
100	152,876	151,098	1.012
250	380,987	149,876	2.542
500	758,765	150,456	5.044
Linearity (R <sup>2</sup> ): >0.995			

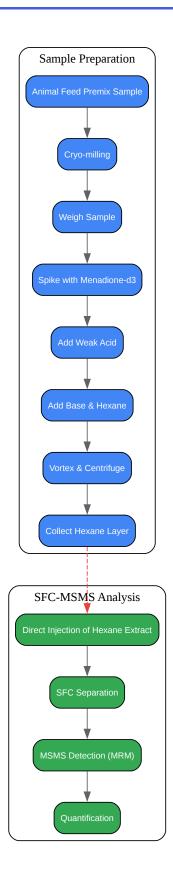
**Table 2: Accuracy and Precision Data** 

Spiked Concentration (µg/g)	N	Measured Concentration (μg/g) (Mean ± SD)	Recovery (%)	RSD (%)
5.0	6	4.95 ± 0.21	99.0	4.2
50.0	6	51.2 ± 1.8	102.4	3.5
200.0	6	197.6 ± 7.5	98.8	3.8

# **Mandatory Visualization**

**Diagram 1: Experimental Workflow** 



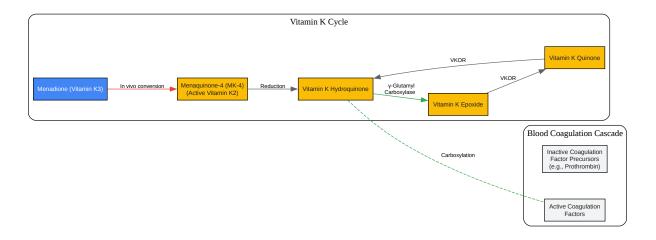


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Caption: Experimental workflow for **Menadione-d3** quantification.



## **Diagram 2: Vitamin K Signaling Pathway**



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Caption: Simplified Vitamin K signaling pathway.

#### Conclusion

The SFC-MSMS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Menadione in animal feed premixes. The fast extraction procedure and short chromatographic run time allow for high sample throughput.[1] The use of a deuterated internal standard, **Menadione-d3**, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for routine quality control in the animal feed industry, ensuring that Menadione levels are within the optimal range for animal health.



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